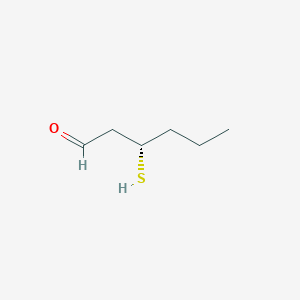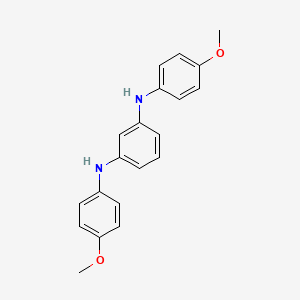
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a benzene-1,3-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting benzene-1,3-diamine is then subjected to a substitution reaction with 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide to yield N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine.
Industrial Production Methods
Industrial production methods for N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its good stability and high hole mobility.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges (holes) through the device, thereby enhancing its performance .
類似化合物との比較
Similar Compounds
N~1~,N~3~-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar hole-transporting properties but with a different core structure.
N~1~,N~3~-Bis(4-methoxyphenyl)aniline: Another related compound with similar electronic properties.
Uniqueness
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is unique due to its specific combination of methoxyphenyl groups and benzene-1,3-diamine core, which imparts distinct electronic properties and stability, making it suitable for various advanced applications .
特性
CAS番号 |
202832-49-3 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-10-6-15(7-11-19)21-17-4-3-5-18(14-17)22-16-8-12-20(24-2)13-9-16/h3-14,21-22H,1-2H3 |
InChIキー |
JJGYZGWHHMEVBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


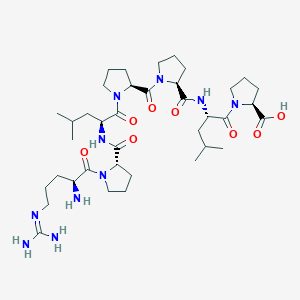
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
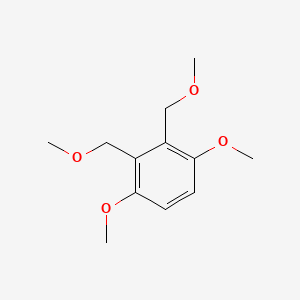
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
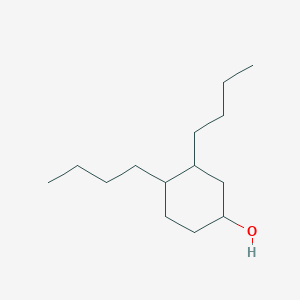
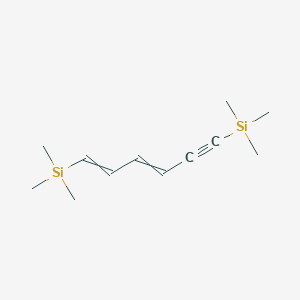
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
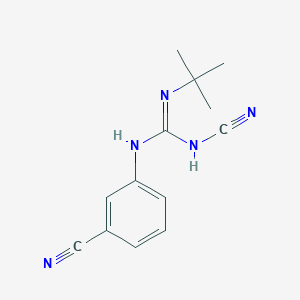
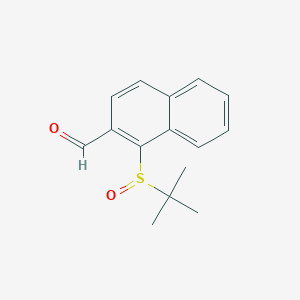
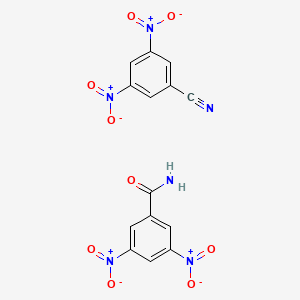
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
